4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one-D8 1-Oxide Potassium Salt
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Overview
Description
4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one 1-oxide-d8 (potassium) is a deuterated derivative of a thiadiazole compound. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one 1-oxide-d8 (potassium) typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.
Deuteration: The incorporation of deuterium atoms (d8) can be achieved through specific deuteration techniques using deuterated reagents.
Formation of the Potassium Salt: The final step involves the formation of the potassium salt by reacting the compound with a potassium source.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one 1-oxide-d8 (potassium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one 1-oxide-d8 (potassium) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one: The non-deuterated version of the compound.
4-(4-Morpholinyl)-1,2,5-thiadiazole: A similar compound lacking the 1-oxide group.
1,2,5-Thiadiazole Derivatives: Other derivatives with different substituents on the thiadiazole ring.
Uniqueness
4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one 1-oxide-d8 (potassium) is unique due to its deuterated nature, which can provide advantages such as increased stability and altered pharmacokinetic properties. The presence of the morpholine group and the 1-oxide functionality also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8KN3O3S |
---|---|
Molecular Weight |
249.36 g/mol |
IUPAC Name |
potassium;4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-oxo-1,2,5-thiadiazol-3-olate |
InChI |
InChI=1S/C6H9N3O3S.K/c10-6-5(7-13(11)8-6)9-1-3-12-4-2-9;/h1-4H2,(H,8,10);/q;+1/p-1/i1D2,2D2,3D2,4D2; |
InChI Key |
KDUUYEDJMSXWEN-PHHTYKMFSA-M |
Isomeric SMILES |
[2H]C1(C(OC(C(N1C2=NS(=O)N=C2[O-])([2H])[2H])([2H])[2H])([2H])[2H])[2H].[K+] |
Canonical SMILES |
C1COCCN1C2=NS(=O)N=C2[O-].[K+] |
Origin of Product |
United States |
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